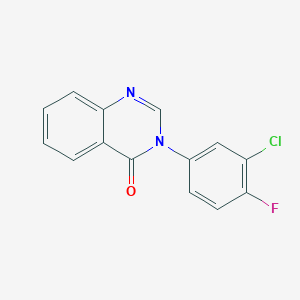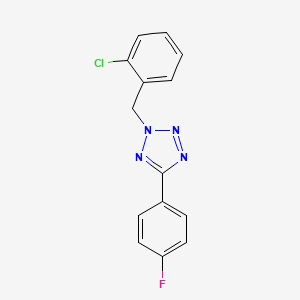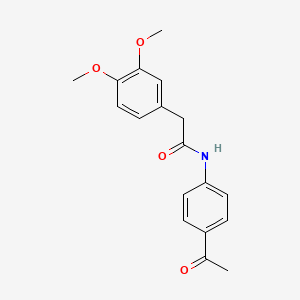![molecular formula C10H8ClN3O4S B5502450 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)
1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds similar to 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, typically involves multistep synthetic routes that may include nitration, sulfonation, and alkylation reactions. For instance, the use of ionic liquids as reagents for the nitration of aromatic compounds demonstrates the potential for innovative approaches in the synthesis of nitroarenes, which are crucial intermediates in the production of nitroimidazole derivatives (Zolfigol et al., 2012).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, is characterized by the presence of a phenylsulfonyl group connected through a methylene bridge to a substituted nitroimidazole ring. The spatial arrangement and electronic effects of these substituents influence the compound's reactivity and interactions (Crozet et al., 2002).
Wissenschaftliche Forschungsanwendungen
1. Nitration of Aromatic Compounds
- Application in Nitration : A related compound, 3-Methyl-1-sulfonic acid imidazolium nitrate, has been utilized for the efficient nitration of aromatic compounds. This process involves in situ generation of nitrogen dioxide as a radical on aromatic compounds to produce nitroarenes (Zolfigol et al., 2012).
2. Antibacterial and Antiviral Activities
- Antibacterial and Antiviral Properties : Research on 5-Nitroimidazole derivatives, a group to which this compound belongs, demonstrates their potent anaerobicidal properties and antibacterial activity against various microorganisms (Reysset et al., 1993).
- Synthesis of Antiviral Sulfonamides : The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, has shown certain anti-tobacco mosaic virus activities (Chen et al., 2010).
3. Organic Synthesis and Catalysis
- Use in Organic Synthesis : The compound is relevant in organic synthesis, as seen in the synthesis of 2-(2-arylethyl)imidazoles and related compounds (Shafiee et al., 1998).
- Catalytic Applications : An imidazole-based zwitterionic-salt has been found effective as an organocatalyst for the synthesis of 5-substituted 1H-tetrazoles by cycloaddition of aryl nitriles (Rahman et al., 2014).
4. Environmental Pollutant Degradation
- Degradation of Environmental Pollutants : Research indicates that laccase isoenzymes can efficiently degrade environmental pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics, which could include compounds similar to 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole (Zhuo et al., 2018).
5. Synthesis and Characterization in Chemistry
- Synthesis and Characterization : The synthesis and characterization of various 1-halophenyl-4-nitroimidazoles, which are structurally related to the compound , have been explored to understand their potential as Mycobacterium tuberculosis inhibitors (Jędrysiak & Suwiński, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4S/c1-7-12-6-10(14(15)16)13(7)19(17,18)9-4-2-8(11)3-5-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNMVBLZDRPEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)
![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)
